Hyrtenone A

Beschreibung

Hyrtenone A is a bioactive compound identified as a selective inhibitor of platelet-type 12-human lipoxygenase (12-hLO), an enzyme implicated in inflammatory and cardiovascular pathologies. Its discovery emerged from high-throughput screening efforts targeting structurally diverse libraries to identify isoform-specific lipoxygenase (LO) inhibitors . While structural details of Hyrtenone A remain unspecified in the provided evidence, its pharmacological profile distinguishes it from broader-spectrum LO inhibitors due to its selectivity for 12-hLO over other isoforms, such as 15-hLO-1.

Eigenschaften

CAS-Nummer |

11-30-3 |

|---|---|

Molekularformel |

C24H34O5 |

Molekulargewicht |

402.5 g/mol |

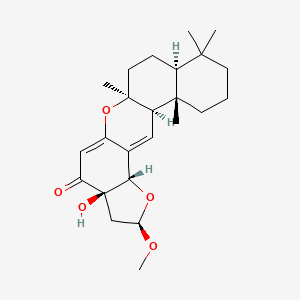

IUPAC-Name |

(1R,4S,6R,8R,13S,16S,21S)-8-hydroxy-6-methoxy-13,17,17,21-tetramethyl-5,12-dioxapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-2,10-dien-9-one |

InChI |

InChI=1S/C24H34O5/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)11-14-15(29-23)12-18(25)24(26)13-19(27-5)28-20(14)24/h11-12,16-17,19-20,26H,6-10,13H2,1-5H3/t16-,17+,19+,20-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

CMULOZRGTMXKCI-YIKRVMLOSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4[C@H]5[C@](C[C@@H](O5)OC)(C(=O)C=C4O3)O)C)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C |

Synonyme |

hyrtenone A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Hyrtenone A and Analogues

| Compound | Target Enzyme | Selectivity (vs. 15-hLO-1) | Relative Potency | Key Structural Features |

|---|---|---|---|---|

| Hyrtenone A | 12-hLO | >10-fold selective | 1x (Baseline) | Undisclosed terpenoid backbone |

| Puupehenone | 15-hLO-1 | Selective for 15-hLO-1 | >10x more potent | Bicyclic meroterpenoid scaffold |

| Neodysidenin | 12-hLO | High selectivity | Comparable | Linear alkaloid with halogenation |

Selectivity and Potency

- Hyrtenone A vs. Puupehenone: Despite structural similarities, puupehenone demonstrates >10-fold higher potency against 15-hLO-1, whereas Hyrtenone A preferentially inhibits 12-hLO. This divergence suggests that minor structural modifications, such as the bicyclic scaffold in puupehenone, enhance binding affinity for 15-hLO-1 .

- Hyrtenone A vs. However, Hyrtenone A’s lower potency implies that its terpenoid backbone may lack critical pharmacophoric elements present in neodysidenin .

Functional Implications

- Therapeutic Potential: Hyrtenone A’s 12-hLO specificity makes it a candidate for diseases like atherosclerosis, where 12-hLO-derived metabolites promote inflammation. In contrast, puupehenone’s 15-hLO-1 inhibition aligns with applications in cancer and neurodegenerative disorders .

- Optimization Challenges: Hyrtenone A’s reduced potency compared to puupehenone underscores the need for structural tuning. For example, introducing electron-withdrawing groups or rigidifying the terpenoid backbone could enhance binding efficiency without compromising selectivity .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for isolating and characterizing Hyrtenone A, and how do their methodological limitations impact data reliability?

- Methodological Answer : Hyrtenone A’s isolation typically employs chromatographic techniques (e.g., HPLC, GC-MS) paired with spectroscopic methods (NMR, FTIR) for structural elucidation . Key limitations include solvent interference in NMR and low sensitivity in GC-MS for non-volatile derivatives. To ensure reliability, cross-validation using multiple techniques is critical, and calibration standards must match the compound’s polarity and stability .

Q. How should researchers design in vitro assays to assess Hyrtenone A’s bioactivity while minimizing false positives?

- Methodological Answer : Use a tiered approach:

- Primary screening : High-throughput assays (e.g., cell viability assays) with positive/negative controls.

- Secondary validation : Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic inhibition vs. receptor-binding studies).

- Artifact mitigation : Include solvent controls (e.g., DMSO compatibility) and confirm target specificity via gene knockout or competitive binding .

Advanced Research Questions

Q. How can contradictory data on Hyrtenone A’s mechanism of action be systematically resolved?

- Methodological Answer : Apply the PICO framework to deconstruct discrepancies:

- Population : Clarify cell lines/organisms used (e.g., cancer vs. normal cells).

- Intervention : Standardize compound purity (≥95%) and delivery methods (e.g., nanoformulation vs. free compound).

- Comparison : Replicate studies under identical conditions (pH, temperature).

- Outcome : Use meta-analysis to identify confounding variables (e.g., oxidative stress in hypoxic environments) .

Q. What experimental strategies are recommended for elucidating Hyrtenone A’s pharmacokinetics in vivo, given its low bioavailability?

- Methodological Answer :

- Formulation optimization : Use lipid-based carriers or prodrug derivatives to enhance solubility.

- Pharmacokinetic profiling : Conduct mass balance studies with radiolabeled Hyrtenone A and track metabolites via LC-HRMS.

- Tissue distribution : Autoradiography or PET imaging for real-time biodistribution analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Hyrtenone A derivatives?

- Methodological Answer :

- Variable selection : Systematically modify functional groups (e.g., hydroxylation, methylation) while retaining the core scaffold.

- Data validation : Use multivariate analysis (PCA or PLS regression) to correlate structural changes with bioactivity.

- Hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for synthesis .

Data Analysis and Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of Hyrtenone A in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data.

- Heterogeneity adjustment : Use mixed-effects models to account for inter-cell variability.

- Sensitivity analysis : Bootstrap resampling to quantify confidence intervals for EC₅₀ values .

Q. How should researchers address batch-to-batch variability in Hyrtenone A sourcing during longitudinal studies?

- Methodological Answer :

- Quality control : Certify each batch via COA (Certificate of Analysis) with HPLC purity ≥98%.

- Blinding : Use blinded aliquots to prevent observer bias.

- Covariate adjustment : Include batch ID as a random effect in statistical models .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in animal studies involving Hyrtenone A’s toxicity profiling?

- Methodological Answer :

- 3Rs compliance : Replace mammalian models with in silico or ex vivo assays where possible.

- Endpoint justification : Predefine humane endpoints (e.g., tumor volume thresholds).

- Transparency : Publish raw data (e.g., survival curves, histopathology) in open-access repositories .

Q. How can researchers enhance reproducibility when studying Hyrtenone A’s synergistic effects with existing therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.